Cas no 53515-23-4 (3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid)

3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid is a brominated aromatic ketone derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structure combines an electron-rich 4-methylphenyl group with a reactive α-bromo ketone moiety, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic substitution or condensation reactions. The carboxylic acid group enhances solubility in polar solvents and facilitates further derivatization. This compound is useful in pharmaceutical and agrochemical research, where its functional groups enable precise modifications. High purity and consistent quality ensure reliable performance in multistep syntheses. Proper handling is advised due to its potential reactivity.
3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid structure
53515-23-4 structure
Product Name:3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid
CAS No:53515-23-4
MF:C11H11BrO3
MW:271.107242822647
CID:1582791
PubChem ID:4461799
Update Time:2025-06-22

3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid
    • 3-Bromo-4-oxo-4-p-tolyl-butyric acid
    • AC1NB3AE
    • CTK8F4996
    • STL301647
    • AC1Q2JM7
    • 3-Brom-4-oxo-4-p-tolyl-buttersaeure
    • SBB042585
    • 3-Bromo-4-oxo-4-p-tolylbutyric acid
    • 3-Bromo-4-oxo-4-(p-tolyl)butanoic acid
    • AKOS016040130
    • CS-0219617
    • SR-01000039491-1
    • 53515-23-4
    • SR-01000039491
    • G28112
    • EN300-04485
    • DTXSID00403532
    • SCHEMBL19328352
    • Z56886452
    • 3-Bromo-4-oxo-4-(p-tolyl)butanoicacid
    • AKOS000116607
    • 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid
    • Inchi: 1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
    • InChI Key: AFLMNHCSODTMON-UHFFFAOYSA-N
    • SMILES: BrC(CC(=O)O)C(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 268.9813
  • Monoisotopic Mass: 269.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 57.2

3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid Pricemore >>

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3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid Related Literature

Additional information on 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid

Professional Introduction to 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid (CAS No. 53515-23-4)

3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid, identified by its Chemical Abstracts Service (CAS) number 53515-23-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a brominated aromatic ring and an α-keto acid moiety, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid consists of a butanoic acid backbone substituted with a bromine atom at the third carbon and a 4-methylphenyl group at the fourth carbon. The presence of the α-keto acid functionality (also known as a mesoionic compound) imparts distinct reactivity, making it a versatile building block for further chemical modifications. This structural motif is particularly relevant in the development of novel therapeutic agents, where such intermediates can serve as precursors for more complex scaffolds.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings. The bromine atom not only enhances the lipophilicity of the molecule but also serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing heterocyclic frameworks, which are prevalent in many modern drugs. For instance, derivatives of 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid have been investigated for their potential roles in modulating enzyme activities and receptor interactions.

One of the most compelling aspects of 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the α-keto acid group and the brominated aromatic ring, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity. Preliminary studies have shown that certain analogs derived from this compound exhibit promising inhibitory activity against tyrosine kinases, which are key players in oncogenic signaling pathways.

Moreover, the 4-methylphenyl group introduces steric and electronic properties that can be fine-tuned to optimize binding affinity and metabolic stability. This flexibility has allowed chemists to design molecules with tailored pharmacokinetic profiles, enhancing their therapeutic efficacy. The combination of these features makes 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid a cornerstone in medicinal chemistry libraries used by academic and industrial research teams worldwide.

Recent advancements in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These techniques allow researchers to rapidly evaluate the potential binding interactions of 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid derivatives with biological targets. By integrating experimental data with computational predictions, scientists can identify lead compounds more efficiently, reducing the time and cost associated with drug development.

The α-keto acid moiety in 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid also makes it a valuable precursor for synthesizing β-lactam derivatives, which are known for their antimicrobial properties. The ability to introduce diverse substituents around this core structure allows for the exploration of novel antibiotics with improved spectrum coverage and reduced resistance profiles. This underscores the compound's significance not only in oncology but also in infectious disease research.

In conclusion, 3-bromo-4-(4-methylphenyl)-4-oxobutanoic Acid (CAS No. 53515-23-4) represents a fascinating example of how structural complexity can be harnessed to develop next-generation therapeutics. Its unique combination of functional groups and reactivity patterns positions it as a key intermediate in multiple drug discovery pipelines. As research continues to uncover new biological targets and synthetic strategies, compounds like this will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

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